2-(2-Fluorofenil)oxazol

Descripción general

Descripción

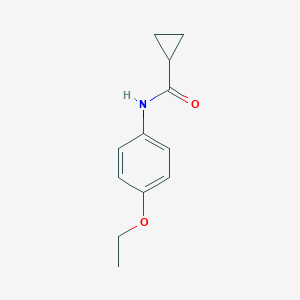

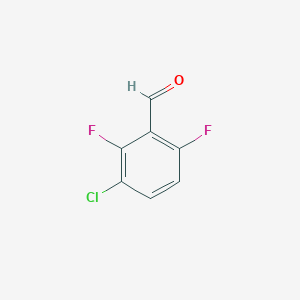

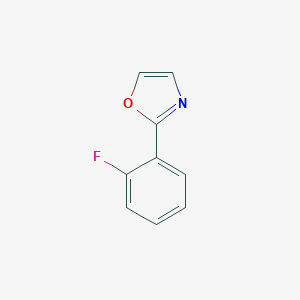

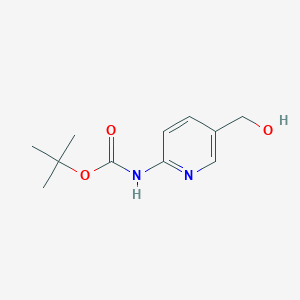

“2-(2-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazoles, including “2-(2-Fluorophenyl)oxazole”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Another method involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)oxazole” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Chemical Reactions Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .

Physical and Chemical Properties Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, is a colorless liquid under normal conditions with a characteristic smell . The aromaticity of the oxazole ring, which is due to the 6 π electrons forming a conjugated system, makes the compound more stable .

Aplicaciones Científicas De Investigación

Síntesis de Oxazoles

Los oxazoles, incluyendo el 2-(2-Fluorofenil)oxazol, son una clase importante de compuestos biológicamente activos en la química farmacéutica . Se consideran como la estructura principal de muchos compuestos biológicamente activos . El desarrollo de sistemas catalíticos eficientes y ecológicos para la preparación de derivados de oxazol es un tema de investigación clave en la síntesis orgánica .

Uso de nanocompuestos magnéticos como catalizadores

Los nanocompuestos magnéticos se han utilizado como catalizadores en la síntesis de varios derivados de oxazoles . La característica más importante de estos nanocatalizadores es su simple separación de la mezcla de reacción utilizando solo un imán externo .

Propiedades biológicas y medicinales

Los oxazoles se han estudiado ampliamente por sus numerosas actividades biológicas y farmacológicas . Son de gran importancia en la química medicinal .

Propiedades farmacológicas

Los derivados de oxazol han demostrado exhibir una amplia gama de propiedades farmacológicas, incluidas las actividades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias

Mecanismo De Acción

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(2-Fluorophenyl)oxazole with its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities reported for oxazole derivatives , it is plausible that 2-(2-Fluorophenyl)oxazole could have multiple effects at the molecular and cellular levels.

Direcciones Futuras

Oxazole-based compounds, including “2-(2-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. Various oxazole derivatives have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development . Therefore, the future direction of “2-(2-Fluorophenyl)oxazole” could involve further exploration of its potential medicinal applications.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)